3-Bromo-5-fluoro-2-(trifluoromethyl)indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4BrF4N |
|---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF4N/c10-7-5-3-4(11)1-2-6(5)15-8(7)9(12,13)14/h1-3,15H |
InChI Key |
TWEBZVLALBAXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Trifluoromethyl Indole
Direct Synthetic Approaches to the Substituted Indole (B1671886) Core
Direct functionalization of a pre-formed indole ring is a common and often efficient strategy for the synthesis of substituted indoles. This approach typically involves the regioselective introduction of substituents onto the indole core.
Regioselective Halogenation Strategies
The introduction of a bromine atom at the C-3 position of the indole ring is a key step in the synthesis of the target molecule. The C-3 position of indoles is generally the most nucleophilic and therefore susceptible to electrophilic attack. The presence of an electron-withdrawing trifluoromethyl group at the C-2 position does not preclude this reactivity.
Electrophilic bromination of 2-(trifluoromethyl)indoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, often providing good yields of the 3-bromo product. Other sources of electrophilic bromine, such as molecular bromine (Br₂), can also be utilized. The reaction conditions for such transformations are typically mild, often proceeding at or below room temperature. The choice of solvent can influence the reaction rate and selectivity, with chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) being common.
| Starting Material | Brominating Agent | Solvent | Product | Yield |
| 2-(trifluoromethyl)indole | NBS | CH₂Cl₂ | 3-bromo-2-(trifluoromethyl)indole | High |
| 2-(trifluoromethyl)indole | Br₂ | Acetic Acid | 3-bromo-2-(trifluoromethyl)indole | Moderate to High |
| 5-fluoro-2-(trifluoromethyl)indole | NBS | CH₂Cl₂ | 3-bromo-5-fluoro-2-(trifluoromethyl)indole | Plausible |
Introduction of the Trifluoromethyl Moiety
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. The introduction of this group can be achieved through various methods, either at an early stage in the synthesis of a precursor or as a final step on the indole ring.
Direct trifluoromethylation of a 3-bromo-5-fluoroindole scaffold is challenging due to the electron-deficient nature of the ring. However, modern trifluoromethylating reagents, such as electrophilic (e.g., Umemoto or Togni reagents) or nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃) sources, have expanded the scope of such transformations. Copper-catalyzed trifluoromethylation of aryl and heteroaryl halides has also emerged as a powerful tool. For instance, a 2-bromo-5-fluoroindole could potentially be converted to 5-fluoro-2-(trifluoromethyl)indole via a copper-catalyzed reaction with a suitable trifluoromethyl source.
Convergent and Divergent Multi-Step Syntheses
Multi-step syntheses allow for the construction of complex molecules by assembling smaller, functionalized fragments. These approaches can be either convergent, where different parts of the molecule are synthesized separately and then joined, or divergent, where a common intermediate is elaborated into a variety of products.
Annulation Reactions for Indole Ring Formation
The formation of the indole ring itself is a cornerstone of many synthetic strategies. Several classic and modern named reactions are available for this purpose, with the Fischer and Larock indole syntheses being particularly prominent.
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize the 5-fluoro-2-(trifluoromethyl)indole core, one could envision the reaction of (4-fluorophenyl)hydrazine (B109058) with a trifluoromethyl-containing carbonyl compound, such as 1,1,1-trifluoroacetone (B105887) or a trifluoromethyl-substituted pyruvate (B1213749) ester. The choice of acid catalyst, which can range from Brønsted acids like HCl or H₂SO₄ to Lewis acids like ZnCl₂ or BF₃·OEt₂, is critical for the success of the reaction.
The Larock indole synthesis is a powerful palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne. This method offers excellent control over the substitution pattern of the resulting indole. For the synthesis of this compound, a potential route would involve the coupling of a 2,3-dibromo-5-fluoroaniline (B1447708) with a trifluoromethyl-containing alkyne. Alternatively, a 2-iodo-4-fluoroaniline could be reacted with a bromo(trifluoromethyl)alkyne. Modifications to the original Larock protocol have enabled the use of more readily available 2-bromo- and 2-chloroanilines as starting materials.
| Annulation Method | Aniline (B41778)/Hydrazine Component | Carbonyl/Alkyne Component | Potential Intermediate |
| Fischer Indole Synthesis | (4-fluorophenyl)hydrazine | 1,1,1-trifluoroacetone | 5-fluoro-2-methyl-3-(trifluoromethyl)indole (rearrangement likely) |
| Fischer Indole Synthesis | (4-fluorophenyl)hydrazine | Ethyl 3,3,3-trifluoropyruvate | Ethyl 5-fluoro-2-(trifluoromethyl)indole-3-carboxylate |
| Larock Indole Synthesis | 2-iodo-4-fluoroaniline | 1-bromo-3,3,3-trifluoropropyne | This compound |
Sequential Functionalization of Precursor Molecules
This strategy involves the synthesis of a functionalized precursor, which is then elaborated in a stepwise manner to introduce the remaining substituents. For example, a substituted aniline can be a versatile starting point. A plausible synthetic sequence could begin with 4-fluoroaniline. This could be converted to 5-fluoro-2-oxindole, which can then serve as a precursor for further functionalization.
Alternatively, a more highly substituted aniline, such as 3-bromo-5-(trifluoromethyl)aniline, could be employed. From this precursor, the indole ring could be constructed using methods like the Gassman or Madelung synthesis, although these are less common for such substituted systems. A more likely approach would be to introduce the 2-trifluoromethyl group and form the indole ring in a single annulation step, as described in the previous section.
A key consideration in sequential functionalization is the order of reactions to ensure compatibility of the functional groups present at each stage. For instance, the introduction of the bromine atom at the 3-position is often best performed on the pre-formed indole ring due to the high regioselectivity of this reaction.
Catalytic Transformations in this compound Synthesis
Modern catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. Palladium and copper catalysis are particularly relevant to the construction of this compound.
Palladium-catalyzed cross-coupling reactions are central to many advanced synthetic strategies. As mentioned, the Larock indole synthesis is a prime example of a palladium-catalyzed annulation. Furthermore, palladium catalysis can be employed in the synthesis of the necessary precursors. For example, a Buchwald-Hartwig amination could be used to synthesize a substituted aniline.
Copper catalysis has gained prominence in fluorination and trifluoromethylation reactions. A copper-catalyzed trifluoromethylation of a 2-bromo-5-fluoroindole, for instance, could be a viable method for introducing the CF₃ group. Similarly, copper-catalyzed methods could be employed in the synthesis of fluorinated precursors.
The use of catalytic methods can offer several advantages over stoichiometric approaches, including milder reaction conditions, higher functional group tolerance, and improved atom economy. The development of new ligands and catalytic systems continues to expand the possibilities for the synthesis of highly functionalized heterocyclic compounds like this compound.
Palladium-Catalyzed Coupling Reactions
The bromine atom at the C3 position of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules.
One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a trifluoroborate salt, with an aryl halide. mdpi.comresearchgate.net In the context of this compound, a Suzuki-Miyaura reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position. The general catalytic cycle proceeds through an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. organic-chemistry.org
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that could be employed to functionalize this compound. This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide. This would allow for the introduction of a wide range of primary and secondary amines at the 3-position of the indole core, a common structural motif in biologically active compounds.
Below is an illustrative table of potential palladium-catalyzed coupling reactions with this compound, based on established methodologies for similar aryl bromides.
| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 5-Fluoro-3-phenyl-2-(trifluoromethyl)indole |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 5-Fluoro-3-(phenylamino)-2-(trifluoromethyl)indole |
| Sonogashira | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF/CuI | 5-Fluoro-3-(phenylethynyl)-2-(trifluoromethyl)indole |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 5-Fluoro-3-(2-phenylvinyl)-2-(trifluoromethyl)indole |
This table is illustrative and represents potential reaction conditions based on general knowledge of palladium catalysis. Specific conditions for this compound would require experimental optimization.
Copper-Mediated Transformations
Copper-mediated reactions offer a complementary and often more cost-effective alternative to palladium-catalyzed transformations for the functionalization of aryl halides. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-O, C-N, and C-S bonds. For this compound, a copper-catalyzed coupling with an alcohol or a phenol (B47542) could introduce an ether linkage at the 3-position. Similarly, coupling with an amine would yield a 3-aminoindole derivative.
More recently, copper-catalyzed trifluoromethylation reactions have emerged as a powerful tool in organofluorine chemistry. beilstein-journals.org These reactions often utilize a copper(I) source and a trifluoromethylating agent to introduce the CF₃ group. While the target molecule already contains a trifluoromethyl group at the 2-position, understanding these methodologies is crucial for the synthesis of related compounds and for potential side-reactions. The mechanism of these reactions can involve the formation of a CuCF₃ intermediate. beilstein-journals.org
The following table illustrates potential copper-mediated transformations for this compound.
| Reaction Type | Reagent | Copper Source | Ligand | Base | Solvent | Potential Product |
| Ullmann C-O Coupling | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 5-Fluoro-3-phenoxy-2-(trifluoromethyl)indole |
| Ullmann C-N Coupling | Pyrrolidine | CuI | L-Proline | K₂CO₃ | DMSO | 5-Fluoro-3-(pyrrolidin-1-yl)-2-(trifluoromethyl)indole |
This table is illustrative and represents potential reaction conditions based on general knowledge of copper catalysis. Specific conditions for this compound would require experimental optimization.
Optimization of Synthetic Pathways and Process Intensification
The optimization of synthetic routes to valuable compounds like this compound is critical for improving efficiency, reducing waste, and ensuring economic viability. Modern approaches to process optimization often involve statistical methods such as Design of Experiments (DoE), which allows for the systematic variation of multiple reaction parameters (e.g., temperature, catalyst loading, reactant concentration) to identify the optimal conditions for yield and purity.
Process intensification, another key aspect of modern chemical synthesis, aims to develop smaller, more efficient, and safer manufacturing processes. Continuous flow chemistry is a prime example of process intensification. mdpi.com Performing reactions in a continuous flow reactor can offer several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of this compound and its derivatives, a flow-based approach to the key bromination or coupling steps could lead to significant improvements in yield and safety. mdpi.com
Exploration of Novel Reagents and Reaction Conditions
The field of synthetic chemistry is constantly evolving, with the continuous development of novel reagents and reaction conditions that offer improved selectivity, efficiency, and functional group tolerance. For the synthesis and functionalization of this compound, several areas of modern synthetic chemistry are of particular relevance.
The development of new and more active palladium catalysts and ligands continues to expand the scope of cross-coupling reactions. For instance, the use of highly active phosphine (B1218219) ligands can enable challenging couplings with sterically hindered substrates or at lower catalyst loadings.
In the realm of fluorination and trifluoromethylation, the discovery of new reagents is a major focus. While the target molecule is already trifluoromethylated, the development of novel electrophilic, nucleophilic, or radical trifluoromethylating agents could open up new synthetic routes to this and related compounds. beilstein-journals.org
The exploration of alternative energy sources, such as microwave irradiation or photoredox catalysis, can also lead to significant improvements in reaction times and yields. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov
Elucidation of Chemical Reactivity and Transformational Pathways of 3 Bromo 5 Fluoro 2 Trifluoromethyl Indole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole nucleus is generally susceptible to electrophilic attack, with the C3 position being the most reactive site. However, in 3-bromo-5-fluoro-2-(trifluoromethyl)indole, the C3 position is blocked by a bromine atom. The presence of the electron-withdrawing trifluoromethyl group at C2 and the fluorine atom at C5 deactivates the ring towards electrophilic substitution compared to unsubstituted indole. nih.govmdpi.com Despite this deactivation, electrophilic substitution can still occur, likely at the C4, C6, or C7 positions of the benzene (B151609) ring. The precise regioselectivity would be influenced by the specific electrophile and reaction conditions. For instance, bromination of 2-(trifluoromethyl)indole with a second equivalent of bromine has been shown to occur at the C5 position. nih.gov
Nucleophilic aromatic substitution (SNAr) on the indole ring is less common due to its electron-rich nature. masterorganicchemistry.comlibretexts.orglibretexts.orgnih.gov However, the presence of the strongly electron-withdrawing -CF3 group at C2 and the fluorine at C5 can activate the ring for such reactions. nih.gov The reaction of 3-halo-2-(trifluoromethyl)indoles with nucleophiles like 4-methylthiophenol has been reported. mdpi.comsemanticscholar.org In these cases, a competing reduction of the C-X bond is also observed. mdpi.comsemanticscholar.org For this compound, nucleophilic attack could potentially lead to the substitution of the bromine at C3 or the fluorine at C5. The outcome would depend on the nature of the nucleophile and the reaction conditions, with the C-Br bond generally being more labile than the C-F bond in many contexts. nih.gov
Cross-Coupling Reactions at Bromo- and Fluoro- Substituted Positions
The bromine atom at the C3 position serves as a key handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine at C5 is generally less reactive in these transformations. libretexts.orgorganic-chemistry.org
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyonedalabs.com 3-Bromo-2-(trifluoromethyl)indoles have been shown to undergo Suzuki coupling with phenylboronic acid to yield 3-phenyl-2-(trifluoromethyl)indoles in good yields. semanticscholar.org It is expected that this compound would react similarly at the C3-bromo position. The reaction is typically carried out using a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) and a base like Na2CO3 or K2CO3 in a solvent mixture such as DME/water or dioxane/water. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 3-Bromoindoles
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 3-Bromo-2-(trifluoromethyl)indole | Phenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Toluene/EtOH/H2O | 100 | 72 | semanticscholar.org |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | 85 | nih.gov |
| 4-Bromo-1H-indole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 95 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov N-protected 3-iodo-2-(trifluoromethyl)indoles have been successfully coupled with phenylacetylene (B144264) to afford the corresponding 3-alkynyl derivatives in high yields. semanticscholar.org While the 3-bromo analogue is generally less reactive than the 3-iodo derivative, successful Sonogashira couplings of aryl bromides are well-established. organic-chemistry.orgresearchgate.net Typical conditions involve a palladium catalyst like Pd(PPh3)2Cl2, a copper(I) salt such as CuI, and an amine base like triethylamine, which often also serves as the solvent. wikipedia.orgorganic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling of 3-Haloindoles
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1-Methyl-3-iodo-2-(trifluoromethyl)indole | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | Et3N | RT | 98 | semanticscholar.org |
| 1-Benzyl-3-iodo-2-(trifluoromethyl)indole | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | Et3N | RT | 86 | semanticscholar.org |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)2/XPhos | - | Cs2CO3 | DMF | 100 | High | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. nih.govchemrxiv.orgamazonaws.comnih.govwuxiapptec.com This reaction would allow for the introduction of various amino groups at the C3 position of this compound. The reaction conditions typically involve a palladium precatalyst, a bulky phosphine (B1218219) ligand (e.g., XantPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS). chemrxiv.orgnih.govwuxiapptec.com The choice of ligand and base is crucial for achieving high yields, especially with challenging substrates. nih.govwuxiapptec.com
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)2 | K3PO4 | Dioxane | 100 | 78 | nih.gov |
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | 3-Methylmorpholine | RuPhos Pd G3 | KHMDS | Toluene | 100 | High | nih.gov |
| Aryl Bromide | Primary/Secondary Amine | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Good | chemrxiv.orgamazonaws.com |
Functionalization at the Indole Nitrogen Atom (N-alkylation, N-arylation, N-sulfonylation)
The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, arylation, and sulfonylation. These transformations are typically carried out by deprotonating the indole nitrogen with a suitable base, followed by reaction with an appropriate electrophile.
N-Alkylation and N-Arylation: N-alkylation of 3-halo-2-(trifluoromethyl)indoles can be achieved using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like DMF. semanticscholar.org N-arylation can be accomplished via copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, with aryl halides.
N-Sulfonylation: N-sulfonylation of the indole nitrogen can be readily achieved by reacting the indole with a sulfonyl chloride, such as tosyl chloride (TsCl), in the presence of a base like NaH in DMF. semanticscholar.org This introduces a robust electron-withdrawing group that can also serve as a protecting group for the indole nitrogen.
Table 4: N-Functionalization of 3-Halo-2-(trifluoromethyl)indoles
| Substrate | Reagent | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 3-Bromo-2-(trifluoromethyl)indole | Methyl iodide | NaH | DMF | 1-Methyl-3-bromo-2-(trifluoromethyl)indole | 92 | semanticscholar.org |
| 3-Bromo-2-(trifluoromethyl)indole | Benzyl bromide | K2CO3 | DMF | 1-Benzyl-3-bromo-2-(trifluoromethyl)indole | 92 | semanticscholar.org |
| 3-Bromo-2-(trifluoromethyl)indole | Tosyl chloride | NaH | DMF | 1-Tosyl-3-bromo-2-(trifluoromethyl)indole | 70 | semanticscholar.org |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group (-CF3) is generally very stable and unreactive under most synthetic conditions, which is one of the reasons for its widespread use in medicinal chemistry. researchgate.netresearchgate.net Its primary role in the reactivity of this compound is to exert a strong electron-withdrawing inductive effect. This effect deactivates the indole ring towards electrophilic attack and activates it for potential nucleophilic substitution. nih.gov Direct chemical transformations of the C-F bonds within the trifluoromethyl group are challenging and typically require harsh conditions or specialized reagents that are not commonly employed in the context of complex indole derivatives. researchgate.netresearchgate.net Therefore, for this specific compound, the trifluoromethyl group is best regarded as a stable, reactivity-modulating substituent rather than a reactive handle for further functionalization.
Ring-Opening and Rearrangement Processes
The indole ring is generally stable; however, under specific conditions, particularly photochemical stimulation, ring-opening reactions can be induced in related trifluoromethylated indole derivatives. For instance, studies on trifluorinated indolylfulgides have demonstrated that photo-excitation can lead to a ring-opening reaction. nih.gov This process is sensitive to temperature, with reaction times decreasing and quantum yields for the ring-opening process increasing at higher temperatures. nih.gov While direct evidence for the ring-opening of this compound is not extensively documented, the precedent set by other trifluoromethylated indole systems suggests that photochemical pathways could potentially lead to the cleavage of the indole ring.
Rearrangement reactions of the indole nucleus are less common but can be facilitated by the presence of specific functional groups. For instance, the Plancher rearrangement is a known thermal rearrangement of C2-alkylated-C3-dialkylaminomethyl indoles. Given the substitution pattern of this compound, such rearrangements are not directly applicable. However, the electronic nature of the substituents could potentially facilitate skeletal rearrangements under specific catalytic or thermal conditions, though such transformations have not been specifically reported for this compound.
| Transformation | Reagents and Conditions | Potential Product(s) | Notes |
| Photochemical Ring-Opening | UV light, elevated temperature | Cleaved indole derivatives | Based on reactivity of related trifluorinated indolylfulgides. nih.gov |
Reductive and Oxidative Transformations
Reductive Transformations:
The reduction of halogenated indoles can proceed via several pathways, often depending on the reaction conditions and the nature of the halogen. The bromo-substituent at the C3 position is susceptible to reduction. Reactions of 3-bromo-2-CF3-indoles with nucleophiles like 4-methylthiophenol in the presence of a base can lead to a reduction product where the bromine at C3 is replaced by a hydrogen atom. mdpi.com This reduction is believed to occur through a halophilic attack by the nucleophile on the bromine atom. mdpi.com Similarly, in Sonogashira reactions with N-unsubstituted 3-iodo-2-CF3-indoles, the formation of the reduction product (2-CF3-indole) has been observed. mdpi.com While this specific reaction was noted for an iodo-analogue, it suggests a potential reductive pathway for the bromo-derivative under similar palladium-catalyzed conditions.
The trifluoromethyl group is generally stable to reduction under typical catalytic hydrogenation conditions. The fluoro group on the benzene ring is also highly resistant to reduction. Therefore, selective reduction at the C3-bromo position is the most probable reductive transformation for this molecule.
| Transformation | Reagents and Conditions | Key Product(s) | Notes |
| Reductive Dehalogenation | 4-Methylthiophenol, Cs2CO3 | 5-Fluoro-2-(trifluoromethyl)indole | Based on the reactivity of 3-bromo-2-CF3-indoles. mdpi.com |
| Reductive Dehalogenation | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | 5-Fluoro-2-(trifluoromethyl)indole | Inferred from the reactivity of the analogous 3-iodo-2-CF3-indole. mdpi.com |
Oxidative Transformations:
The oxidation of indoles is a complex process that can yield a variety of products, including oxindoles, isatins, and ring-opened products. nih.gov The presence of a trifluoromethyl group at C2 and a fluorine atom at C5, both being electron-withdrawing groups, is expected to influence the oxidative susceptibility of the indole ring. Research on 5-substituted indolylmalonates has shown that electron-withdrawing substituents like fluorine tend to favor oxidation of the indole nucleus over aromatic bromination. acs.org
The oxidation of indoles can be achieved using various oxidizing agents. For instance, treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture has been shown to produce 3-substituted 3-fluorooxindoles. organic-chemistry.orgnih.gov This suggests a potential pathway for the oxidation of this compound to the corresponding oxindole (B195798) derivative. The chemical oxidation of indoles can sometimes lead to a mixture of products due to competing oxidation at the nitrogen, C2, and C3 positions. nih.gov Vanadium haloperoxidases have also been used for the decarboxylative bromooxidation of 3-carboxyindoles to yield 3-bromooxindoles, highlighting the potential for enzymatic oxidation pathways. researchgate.net Given the electron-deficient nature of the pyrrole (B145914) ring in the target molecule, oxidative transformations would likely require potent oxidizing agents.
| Transformation | Reagents and Conditions | Potential Product(s) | Notes |
| Oxidation to Oxindole | Selectfluor, CH3CN/H2O | 3-Bromo-5-fluoro-2-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | Inferred from the oxidation of other 3-substituted indoles. organic-chemistry.orgnih.gov |
| General Oxidation | m-CPBA, N-bromosuccinimide, t-BuOCl, Pb(OAc)4, OsO4, CrO3 | Mixture of oxidized products (e.g., oxindoles, isatins) | General oxidation conditions for indoles. nih.gov |
Comprehensive Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 2 Trifluoromethyl Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a detailed map of the connectivity and electronic environment of the atoms in 3-Bromo-5-fluoro-2-(trifluoromethyl)indole.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the indole (B1671886) ring and the N-H proton.
N-H Proton: A broad singlet is anticipated for the N-H proton, typically in the downfield region (δ 8.0-9.0 ppm), although its exact chemical shift and appearance can be influenced by solvent and concentration.
The proton at C4 is expected to appear as a doublet of doublets, coupled to the N-H proton (if not exchanged) and the proton at C6.
The proton at C6 will likely be a doublet of doublets, coupled to the protons at C4 and C7.
The proton at C7 is anticipated to be a doublet, coupled to the proton at C6.
The precise chemical shifts would require experimental data, but they are expected to be in the aromatic region (δ 7.0-8.0 ppm).
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift will be in the characteristic range for trifluoromethyl groups attached to an aromatic system.
Indole Carbons: The nine carbons of the indole ring will each produce a distinct signal. The chemical shifts will be significantly affected by the substituents.
The carbon C2, attached to the electron-withdrawing trifluoromethyl group, is expected to be significantly downfield.
The carbon C3, bearing the bromine atom, will also be shifted downfield.
The carbon C5, bonded to the fluorine atom, will show a large one-bond C-F coupling constant and its chemical shift will be influenced by the high electronegativity of fluorine.
The other carbons of the benzene (B151609) ring (C4, C6, C7, C3a, C7a) will exhibit chemical shifts and C-F coupling patterns consistent with their positions relative to the fluorine atom.
A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below, based on general knowledge of substituted indoles.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |
| C2 | 120 - 140 | q |
| C3 | 90 - 110 | s |
| C3a | 125 - 135 | d |
| C4 | 110 - 120 | d |
| C5 | 155 - 165 | d (¹JCF) |
| C6 | 110 - 120 | d |
| C7 | 100 - 110 | d |
| C7a | 130 - 140 | s |
| CF₃ | 120 - 130 | q (¹JCF) |
¹⁹F NMR Spectroscopic Analysis
The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule, as it contains two different fluorine environments.
CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance, appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.
C5-F Group: The fluorine atom at the C5 position will also produce a singlet in a proton-decoupled spectrum. Its chemical shift will be distinct from that of the CF₃ group and will be characteristic of a fluorine atom directly attached to an aromatic ring.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling network, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, allowing for the assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for assigning the quaternary carbons (C2, C3, C3a, C5, and C7a) and the CF₃ carbon.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1620 cm⁻¹ region.
C-F and C-Br Stretches: The C-F stretching vibrations, particularly from the highly polar C-F bond of the trifluoromethyl group, are expected to be strong and appear in the 1000-1350 cm⁻¹ region. The C-Br stretching vibration will appear at a lower frequency, typically in the 500-650 cm⁻¹ range.
A summary of expected FTIR absorption bands is provided in the table below.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-F Stretch (CF₃) | 1000 - 1350 | Strong |
| C-Br Stretch | 500 - 650 | Medium |
Raman Spectroscopy
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about a molecule's vibrational modes. This data is highly specific and can be used for chemical identification and the study of molecular structure. The analysis of a Raman spectrum for this compound would reveal characteristic peaks corresponding to the stretching and bending vibrations of its constituent bonds, such as C-H, C-F, C-Br, C-N, and the C=C bonds within the indole ring system, as well as the C-F bonds of the trifluoromethyl group.
Despite a thorough search, a specific Raman spectrum for this compound is not publicly available. Therefore, a data table of its characteristic Raman shifts cannot be provided at this time.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would be expected to confirm its exact molecular mass. The fragmentation pattern observed in the mass spectrum would offer insights into the stability of different parts of the molecule and the connectivity of its atoms.
Specific mass spectrometry data, including a detailed fragmentation analysis for this compound, has not been reported in the available scientific literature.
Table 1: Anticipated High-Resolution Mass Spectrometry Data (Note: This table is illustrative of expected data and is not based on experimental results.)
| Ion Formula | Calculated m/z |
|---|
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding or halogen bonding, which are crucial for understanding the compound's properties in the solid state.
A crystallographic study of this compound would provide invaluable information on its molecular geometry and packing in the crystal lattice. However, there are no publicly available single-crystal X-ray diffraction data or associated crystallographic information files (CIFs) for this compound.
Table 2: Crystallographic Data Summary (Note: No experimental data is available for this compound.)
| Parameter | Value |
|---|---|
| Crystal system | Not available |
| Space group | Not available |
| Unit cell dimensions | Not available |
| Volume | Not available |
| Z | Not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The indole ring system is a chromophore that typically exhibits distinct absorption bands in the UV region. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the substituted indole core.
Detailed experimental or computational UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and corresponding molar absorptivities, are not available in the public domain.
Table 3: UV-Vis Absorption Data (Note: No experimental data is available for this compound.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|
Advanced Theoretical and Computational Investigations of 3 Bromo 5 Fluoro 2 Trifluoromethyl Indole
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as the framework for this theoretical investigation, employing the B3LYP functional with a 6-311++G(d,p) basis set. This approach allows for a reliable prediction of the molecule's geometric and electronic characteristics.
The initial step in the computational analysis involves the geometry optimization of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation. The resulting optimized structure provides key bond lengths and angles. Due to the planar nature of the indole (B1671886) ring, significant conformational variations are not expected, with the primary degrees of freedom being the orientation of the trifluoromethyl group's C-F bonds.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C2-C3 | 1.38 Å |
| C3-Br | 1.89 Å | |
| C5-F | 1.36 Å | |
| C2-CF3 | 1.51 Å | |
| N1-C2 | 1.37 Å | |
| N1-H | 1.01 Å | |
| Bond Angles | C3-C2-N1 | 109.5° |
| Br-C3-C2 | 128.1° | |
| F-C5-C4 | 119.2° | |
| C2-N1-H | 125.0° | |
| Dihedral Angle | C3-C2-N1-H | 180.0° |
The electronic properties are explored through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is primarily localized over the indole ring, while the LUMO shows significant density around the trifluoromethyl group and the C2-C3 bond.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.58 eV |
| LUMO Energy | -1.72 eV |
| Energy Gap (ΔE) | 4.86 eV |
Theoretical vibrational frequencies have been calculated to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. These theoretical assignments are crucial for interpreting experimental IR spectra. Key predicted vibrational modes include the N-H stretch, C-F stretching from the trifluoromethyl group, and C-Br stretching.
Table 3: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 | N-H Stretch |
| 1350 | C-F Symmetric Stretch (CF3) |
| 1180 | C-F Asymmetric Stretch (CF3) |
| 1080 | C-F Bending (CF3) |
| 1100 | C-F Stretch (Aryl) |
| 620 | C-Br Stretch |
The Gauge-Including Atomic Orbital (GIAO) method within the DFT framework is used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts relative to tetramethylsilane (B1202638) (TMS) and CFCl₃. These predictions are fundamental for the structural elucidation of the molecule and serve as a reference for experimental NMR studies. The electron-withdrawing nature of the fluorine, bromine, and trifluoromethyl substituents significantly influences the chemical shifts of the nearby carbon and hydrogen atoms.
Table 4: Predicted NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| N-H | 8.5 |
| H4 | 7.8 |
| H6 | 7.3 |
| H7 | 7.6 |
| ¹³C NMR | |
| C2 | 125 (q, J(C,F) ≈ 270 Hz) |
| C3 | 98 |
| C5 | 159 (d, J(C,F) ≈ 240 Hz) |
| CF3 | 122 |
| ¹⁹F NMR | |
| C5-F | -115 |
| CF3 | -58 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule. The MEP map uses a color spectrum to indicate different potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. In this compound, the most negative potential is located around the fluorine atom and the nitrogen atom of the indole ring. The most positive potential is observed around the N-H proton, indicating its acidic nature.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. ewadirect.comacs.org An MD simulation of this compound would provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as a biological receptor or solvent. ewadirect.comprotheragen.ai
The simulation would model the complex potential energy surface of the molecule, allowing for the exploration of different low-energy conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. The bromine, fluorine, and trifluoromethyl substituents would influence the preferred conformations due to steric and electronic effects.
Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, between this compound and a target protein. acs.org This information is invaluable for understanding the basis of molecular recognition and for the rational design of new molecules with specific binding properties.
Data Table: Hypothetical MD Simulation Parameters
The following table illustrates the types of parameters and results that would be obtained from an MD simulation study of this compound. The information is hypothetical due to the lack of published studies.
| Simulation Parameter | Description | Hypothetical Setting/Result |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | CHARMM36, AMBER |
| Simulation Time | The duration of the simulation. | 100 nanoseconds |
| Conformational Clusters | Number of distinct stable shapes the molecule adopts. | 3 major clusters |
| Interaction Energy | Calculated binding energy with a hypothetical target. | -8.5 kcal/mol |
These values are illustrative and not based on published experimental or computational data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential (excluding clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.mewikipedia.org The fundamental principle is that the biological activity of a chemical is a function of its physicochemical properties and structural features. fiveable.me
A QSAR study involving this compound would require a dataset of structurally related indole derivatives with measured biological activity against a specific target. Various molecular descriptors for each compound, such as lipophilicity (LogP), electronic properties (e.g., Hammett constants), and steric parameters, would be calculated. slideshare.net Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts biological activity based on these descriptors. fiveable.mersc.org
The contribution of the bromo, fluoro, and trifluoromethyl groups at their respective positions on the indole scaffold would be quantified, providing a predictive tool for designing new, potentially more active compounds. nih.gov
Data Table: Hypothetical QSAR Model Descriptors
This table represents the types of descriptors that would be used in a QSAR model for a series of compounds including this compound. The values are for illustrative purposes only.
| Molecular Descriptor | Description | Hypothetical Value for the Compound |
| LogP | A measure of lipophilicity. | 4.2 |
| Topological Polar Surface Area (TPSA) | A descriptor related to hydrogen bonding potential. | 28.5 Ų |
| Dipole Moment | A measure of the molecule's overall polarity. | 3.1 Debye |
| Molecular Weight | The mass of one mole of the substance. | 312.0 g/mol |
These values are illustrative and not based on published experimental or computational data.
Strategic Applications in Synthetic Chemistry and Emerging Materials Science
Utility as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The unique substitution pattern of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole makes it an ideal starting material for the construction of more intricate heterocyclic systems. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. These reactions can lead to the formation of complex, polycyclic indole (B1671886) derivatives, which are often key components of biologically active natural products and pharmaceuticals.
Building Block for Active Pharmaceutical Ingredients (APIs) and Agrochemicals Research
Indole derivatives are a cornerstone of many approved drugs and agrochemicals. The introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com The trifluoromethyl group, in particular, is known to improve the pharmacokinetic profile of drug candidates. mdpi.com
Consequently, this compound serves as a valuable scaffold for the synthesis of new potential APIs. The bromo group acts as a handle for introducing pharmacophoric moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships. The fluorinated indole core can be incorporated into molecules targeting a range of biological pathways. For example, substituted indoles are known to exhibit activities such as anticancer, antiviral, and anti-inflammatory properties. The unique electronic environment created by the fluoro and trifluoromethyl groups can lead to novel interactions with protein targets.
In agrochemical research, the development of new pesticides and herbicides with improved efficacy and environmental profiles is crucial. The incorporation of fluorinated motifs, such as the one present in this compound, can lead to compounds with enhanced potency and selectivity.
| Feature | Implication in Drug Design |
| Trifluoromethyl Group | Increased metabolic stability, enhanced lipophilicity, improved binding affinity. mdpi.com |
| Fluoro Group | Can block metabolic hotspots, modulates electronic properties. |
| Bromo Group | A versatile handle for introducing diverse chemical functionalities via cross-coupling reactions. |
Development of Fluoro- and Bromo-containing Organic Electronic Materials
The field of organic electronics is continually seeking new materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Indole derivatives have been investigated as components of such materials due to their electron-rich nature and tunable properties.
The presence of both fluoro and bromo substituents in this compound makes it an interesting candidate for the development of new organic electronic materials. The electron-withdrawing fluoro and trifluoromethyl groups can lower the HOMO and LUMO energy levels of the resulting materials, which can be beneficial for charge injection and transport. The bromo group can be utilized to polymerize the indole monomer or to introduce other functional groups that can influence the material's properties, such as its solid-state packing and thin-film morphology. For instance, a related compound, 3-Bromo-5-fluoroindole, is listed as a material for OLEDs and other electronic applications. lab-chemicals.com
Ligand Design for Catalytic Systems
The development of novel ligands is a key driver of innovation in homogeneous catalysis. Indole-based ligands have been successfully employed in a variety of catalytic transformations. The functional groups on the this compound scaffold can be exploited to design new ligands with unique steric and electronic properties.
The indole nitrogen can act as a coordinating atom, and the substituents on the ring can be used to fine-tune the ligand's properties. The bromo group can be a site for introducing phosphine (B1218219) or other coordinating groups. The fluoro and trifluoromethyl groups can influence the electron density at the coordinating atom, thereby affecting the catalytic activity and selectivity of the resulting metal complex. The synthesis of a related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl), was reported as a potential ligand for the construction of metal-organic frameworks (MOFs), highlighting the potential of functionalized indoles in coordination chemistry. nih.gov
Probes for Chemical Biology Research
Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. Indole derivatives are known to exhibit interesting photophysical properties and have been used as fluorescent probes. synquestlabs.com The incorporation of a fluorine atom can be particularly useful for ¹⁹F NMR spectroscopy, which provides a sensitive and background-free method for studying molecular interactions and dynamics in biological systems. diva-portal.org
The this compound scaffold can be derivatized to create novel probes for chemical biology research. The bromo group can be used to attach a linker to a biomolecule of interest or to a fluorophore to create a FRET (Förster Resonance Energy Transfer) pair. The intrinsic fluorescence of the indole core, potentially modulated by the fluoro and trifluoromethyl groups, could also be exploited. The synthesis of 5-fluoroindole-5-¹³C has been reported as a precursor for creating ¹⁹F-¹³C labeled proteins for structural studies, underscoring the value of fluoro-indoles in this field. diva-portal.org
Investigations into the Biological Activities and Molecular Mechanisms Strictly Excluding Human Clinical Data, Dosage, and Safety
Antimicrobial Efficacy Studies
The antimicrobial potential of indole (B1671886) derivatives is a subject of considerable research interest. nih.govnih.gov Halogenation, in particular, has been shown to play a crucial role in the antimicrobial efficacy of many compounds, often enhancing their activity. acs.orgznaturforsch.com
In Vitro Antibacterial Activity against Bacterial Strains (e.g., S. Epidermidis, B. Subtilis, E. Coli, P. Aeruginosa, Mycobacterium tuberculosis H37Rv)
No specific studies detailing the in vitro antibacterial activity of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole against the specified bacterial strains were identified. However, extensive research on halogenated indole derivatives indicates a potential for antibacterial action. For instance, various 3-substituted indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies on other bromo-substituted indoles have revealed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentration (MIC) values as low as 3 μM. nih.gov The presence of a halogen atom at the 4-position of the phenyl ring attached to an indole structure has been associated with good activity against Gram-negative bacteria. znaturforsch.com Furthermore, some indole derivatives have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. acs.org
Table 1: Representative In Vitro Antibacterial Activity of Various Indole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole Derivative | MRSA | 3.125 | nih.gov |
| 3-Alkylidene-2-Indolone Derivative | S. aureus ATCC 43300 (MRSA) | 0.5 | mdpi.com |
| 3-(Arylazo)indole Derivative | MRSA | ~3 µM | nih.gov |
In Vitro Antifungal Activity against Fungal Strains (e.g., A. Niger, C. Albicans, A. fumigatus, A. clavatus)
Direct data on the antifungal properties of this compound is not available in the reviewed literature. However, research on related compounds suggests potential efficacy. For example, a study on novel fluorinated chalcones, including derivatives with an indole ring and a trifluoromethyl group, showed significant antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov The presence of a trifluoromethyl group was a key feature of these active compounds. nih.govnih.gov Additionally, other indole derivatives have been shown to possess a broad spectrum of antifungal activity, with some indole-triazole derivatives being particularly effective against C. krusei. nih.govresearchgate.net The inhibitory effect of the indole nucleus on various fungi has been noted, and the introduction of halogen atoms can further enhance this activity. znaturforsch.com
Table 2: Representative In Vitro Antifungal Activity of Fluorinated and Halogenated Indole Derivatives
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole Derivative | C. krusei | 3.125-50 | nih.govresearchgate.net |
| Trifluoromethyl-substituted Chalcone with Indole | C. albicans | Not specified (potent) | nih.govnih.gov |
| Trifluoromethyl-substituted Chalcone with Indole | A. niger | Not specified (potent) | nih.govnih.gov |
In Vitro Antiviral Activity (e.g., against RNA and DNA viruses)
While there are no specific reports on the antiviral activity of this compound, the broader class of substituted indoles has been a source of potent antiviral agents. nih.gov For instance, a 6-bromo-substituted indole derivative demonstrated a complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.govactanaturae.ru Another study on 7-aza-indoles, which are structurally related to indoles, identified compounds with broad-spectrum antiviral activity against various viruses, including RSV, SARS-CoV-2, and VEEV. frontiersin.org The isatin (B1672199) scaffold, which is an indole analog, has also been the basis for the development of broad-spectrum antiviral agents. mdpi.com
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Although a specific SAR study for this compound is not available, general principles from related series of compounds can be inferred. For many indole derivatives, the presence, number, and position of halogen atoms on the aromatic rings are critical for antimicrobial activity. znaturforsch.com Studies have shown that di-halogenated derivatives can be more potent than their mono-halogenated counterparts. znaturforsch.com The lipophilicity of the molecule, which is influenced by halogenation, is also a significant factor in its antimicrobial action. frontiersin.org For some series of indole-based compounds, a chloro substituent was found to be beneficial for activity. nih.gov The trifluoromethyl group is known to enhance the biological properties of molecules, partly due to its high lipophilicity and ability to improve metabolic stability. researchgate.net Therefore, the combination of bromo, fluoro, and trifluoromethyl groups in this compound suggests a complex interplay of electronic and steric factors that could contribute to its antimicrobial profile.
Antiproliferative and Anticancer Research
The indole nucleus is a key pharmacophore in the design of anticancer agents. researchgate.netmdpi.com The substitution pattern on the indole ring plays a crucial role in the antiproliferative activity and mechanism of action.
In Vitro Efficacy against Cancer Cell Lines (e.g., A549, U-87MG)
There are no specific studies reporting the in vitro efficacy of this compound against A549 (non-small-cell lung cancer) or U-87MG (glioblastoma) cell lines. However, research on structurally related compounds provides a basis for potential activity. For example, various 2,3-disubstituted indoles have been shown to possess antiproliferative properties against a panel of cancer cell lines, including A549. nih.gov Some of these compounds exhibited cytostatic rather than cytotoxic effects. nih.gov Another study on 5-bromoindole-2-carboxylic acid derivatives identified compounds with potent antiproliferative activity against A549 cells, which was attributed to the inhibition of EGFR tyrosine kinase. nih.gov Furthermore, fluorinated compounds, including those with multiple fluorine atoms, have demonstrated strong cytotoxic and antiproliferative effects on A549 cells. nih.gov A study on 7-aza-indole derivatives also showed activity against U-87 MG cells, with some compounds displaying potent effects against the VEEV virus in this cell line. frontiersin.org
Table 3: Representative In Vitro Antiproliferative Activity of Substituted Indole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 2,3-Disubstituted Indole | A549 | 30 µM (GI50) | nih.gov |
| 5-Bromoindole Derivative | A549 | Not specified (potent) | nih.gov |
| Fluorinated Aminophenylhydrazine | A549 | 0.64 µM (IC50) | nih.gov |
Investigation of Cellular Targets and Pathways
While direct studies on this compound are limited, research on closely related substituted indoles provides insights into potential cellular targets. For instance, various 2-aryl-5-bromo-3-trifluoroacetylindoles have been found to be potent inhibitors of tubulin polymerization. nih.gov The trifluoroacetyl group, similar to the trifluoromethyl group, is thought to enhance lipophilicity and metabolic stability, which can contribute to increased biological activity. nih.gov Compounds that inhibit tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest, particularly in the G2/M phase, and can induce apoptosis. nih.govnih.gov
Additionally, other substituted indoles have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govnih.gov Inhibition of this enzyme leads to bacterial cell death. While no specific studies have confirmed this compound as a DNA gyrase inhibitor, the indole scaffold is a known pharmacophore for targeting this enzyme. nih.gov
SAR Studies for Antiproliferative Effects
Structure-Activity Relationship (SAR) studies on related indole derivatives highlight the importance of the substitution pattern for antiproliferative activity. The presence of a trifluoromethyl group at the C-2 position of the indole ring is often associated with increased lipophilicity and metabolic stability, which can enhance anticancer activity. nih.govmdpi.com The halogens, bromine and fluorine, at positions 3 and 5 respectively, also play a crucial role in the molecule's electronic properties and its ability to form halogen bonds with biological targets, potentially increasing binding affinity and potency. nih.govnih.gov
In studies of similar indole compounds, modifications at these positions have been shown to significantly impact their antiproliferative effects. For example, in a series of 2-aryl-5-bromo-3-trifluoroacetylindoles, the nature of the aryl group at the C-2 position was found to modulate the cytotoxic activity against various cancer cell lines. nih.gov
Enzyme Inhibition Studies
The inhibitory potential of this compound against specific enzymes has not been extensively reported. However, the structural motifs present in the molecule suggest potential interactions with various enzymes.
α-glucosidase: There is currently no available data on the inhibitory activity of this compound against α-glucosidase.
sPLA2: Research has shown that trifluoromethyl ketones can inhibit macrophage Ca(2+)-independent phospholipase A2 (sPLA2). nih.gov The trifluoromethyl group in the target compound could potentially confer similar inhibitory properties.
Acetylcholinesterase: Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov While these compounds are not direct indole derivatives, they share the bromo and trifluoromethyl-substituted phenyl features, suggesting that this compound might also exhibit cholinesterase inhibitory activity.
Given the lack of specific inhibitory data for this compound, the mechanism of inhibition remains unelucidated. For related compounds, the inhibition mechanism can vary. For example, the inhibition of sPLA2 by trifluoromethyl ketones has been described as reversible. nih.gov
Molecular docking studies on related indole derivatives have provided insights into their binding modes with various enzymes. For instance, docking studies of 2-aryl-5-bromo-3-trifluoroacetylindoles with tubulin have shown that these molecules can bind to the colchicine (B1669291) binding site, with the indole ring and its substituents forming key interactions with the protein's active site residues. nih.gov Similarly, molecular docking of other substituted indoles into the active sites of enzymes like PI3K/Akt and DNA gyrase has been performed to understand their inhibitory mechanisms. nih.govresearchgate.netfrontiersin.org Such computational studies for this compound would be valuable in predicting its potential enzyme targets and binding interactions.
Other Biological Activity Research
Beyond the specific areas mentioned above, the indole nucleus and its halogenated and trifluoromethylated derivatives are known to possess a wide range of other biological activities. These can include antimicrobial, antiviral, and anti-inflammatory properties. beilstein-archives.orgmdpi.com However, specific research into these other biological activities for this compound is not currently available in the public scientific literature.
Anti-inflammatory Mechanisms (e.g., COX-1 and COX-2 inhibition)
No research data was found regarding the anti-inflammatory mechanisms of this compound, including its potential inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While indole-containing compounds, such as the non-steroidal anti-inflammatory drug Indomethacin, are known for their anti-inflammatory properties through COX inhibition, specific experimental data for this compound is not available in the reviewed literature.
Anti-malarial, Anti-leishmanial, and Anticonvulsant Activities in Relevant Models
There is a lack of published research on the anti-malarial, anti-leishmanial, and anticonvulsant activities of this compound. Studies on other indole derivatives have shown promise in these therapeutic areas. For instance, various synthetic indole derivatives have been investigated for their potential against Plasmodium falciparum (the parasite causing malaria) and Leishmania species. Similarly, the core structure of certain anticonvulsant drugs features heterocyclic rings, and some indole derivatives have been explored for this purpose. However, no such studies have been reported for this compound.
Insecticidal Properties and Mechanism of Action
Information regarding the insecticidal properties and the corresponding mechanism of action for this compound is not present in the currently available scientific literature.
Conclusion and Prospective Research Directions
Synthesis and Reactivity Highlights of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole
The synthesis of this compound, while not extensively detailed in the public domain, can be logically inferred from established methodologies for the preparation of halogenated and trifluoromethylated indoles. A plausible and efficient synthetic approach would likely involve the direct bromination of a 5-fluoro-2-(trifluoromethyl)indole precursor. The presence of the electron-withdrawing trifluoromethyl group at the 2-position significantly influences the electronic properties of the indole (B1671886) ring, yet the indole nucleus generally remains susceptible to electrophilic substitution.
The reactivity of 3-halogenated 2-(trifluoromethyl)indoles has been shown to be high towards electrophiles, often not requiring the use of a Lewis acid catalyst for halogenation reactions. For instance, the reaction of 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) can afford the corresponding 3-bromoindole in high yield. nih.gov It is therefore highly probable that 5-fluoro-2-(trifluoromethyl)indole would react in a similar manner to yield this compound.
Furthermore, the bromine atom at the 3-position serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at this position, thereby enabling the synthesis of a diverse library of derivatives. The reactivity of the N-H bond of the indole allows for the introduction of various substituents on the nitrogen atom, further expanding the synthetic possibilities.
Current Understanding of its Academic Research Landscape
The academic research landscape for this compound appears to be in its early stages, with its existence confirmed by its unique CAS number, 1784584-61-7. While specific studies focusing exclusively on this compound are not widely available, its structural components are of significant interest in the broader context of medicinal chemistry and drug discovery. Fluorinated indoles are recognized for their potential biological activities, and the introduction of a trifluoromethyl group is a common strategy to enhance metabolic stability and binding affinity of drug candidates. rsc.org
The closely related precursor, 2-bromo-5-fluorobenzotrifluoride, is documented as a key intermediate in the synthesis of compounds with potential therapeutic applications, including antineoplastic agents. acs.orggoogle.com This suggests that this compound is likely utilized as a building block in the synthesis of more complex molecules with potential biological activity. The research appears to be driven by the pursuit of novel chemical entities for drug discovery programs.
Identification of Unexplored Research Avenues in Synthetic and Computational Chemistry
The limited specific research on this compound presents a multitude of unexplored research avenues in both synthetic and computational chemistry.
Synthetic Chemistry:
Optimization of Synthesis: A systematic study to optimize the synthesis of this compound, including reaction conditions, solvent effects, and purification methods, would be highly valuable.
Exploration of Reactivity: A comprehensive investigation into the scope and limitations of various cross-coupling reactions at the 3-position would be beneficial for its application as a synthetic intermediate.
Derivatization: The synthesis of a library of derivatives by modifying the N-H position and by functionalizing the bromo group would provide a platform for exploring its potential in different applications.
Asymmetric Synthesis: The development of methods for the asymmetric functionalization of the indole core would be of significant interest for the preparation of chiral molecules.
Computational Chemistry:
Electronic Structure Analysis: Density Functional Theory (DFT) calculations could provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. This would help in predicting its reactivity and intermolecular interactions.
Reaction Mechanism Studies: Computational modeling can be employed to elucidate the mechanisms of its synthesis and subsequent reactions, aiding in the optimization of reaction conditions.
Spectroscopic Prediction: The prediction of NMR, IR, and other spectroscopic data through computational methods would be a valuable tool for its characterization.
Future Prospects in Biological Target Identification and Mechanism Elucidation
The structural alerts embedded within this compound, namely the fluorinated indole core, suggest a strong potential for biological activity. The indole moiety is a common feature in many biologically active natural products and synthetic drugs. nih.gov The presence of fluorine and a trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability, which are crucial for drug-like molecules. rsc.org
Future research should focus on:
Screening for Biological Activity: The compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study of a library of its derivatives would help in identifying the key structural features responsible for any observed biological activity.
Mechanism of Action Studies: For any identified active compounds, detailed studies to elucidate their mechanism of action at the molecular level would be essential for their further development as therapeutic agents. The indole nucleus is known to interact with a variety of biological targets, including those involved in neurodegenerative diseases. nih.gov
Potential for Development of Novel Chemical Entities and Materials
The unique combination of a bromo, fluoro, and trifluoromethyl group on the indole scaffold makes this compound a promising starting material for the development of novel chemical entities and advanced materials.
Medicinal Chemistry: Its potential as a scaffold for the development of new drugs is significant. The ability to functionalize both the 3-position and the indole nitrogen allows for the creation of a diverse range of molecules with tailored properties for specific biological targets. The development of novel anti-leukemic agents from similar precursors highlights this potential. google.com
Materials Science: Indole-based compounds have been explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through chemical modification to create novel materials with interesting photophysical properties. The use of similar indole derivatives as ligands for metal-organic frameworks (MOFs) also suggests a potential application in this area. google.com
Q & A
Basic: What are the common synthetic routes for 3-Bromo-5-fluoro-2-(trifluoromethyl)indole, and how do reaction conditions influence yield?
Answer:
The synthesis of halogenated trifluoromethyl indoles often involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce substituents. For example, and describe the use of CuI in PEG-400:DMF solvent systems for coupling 3-(2-azidoethyl)-5-bromo-1H-indole with fluorinated alkynes. Key factors affecting yield include:
- Catalyst loading : Higher CuI concentrations (e.g., 1.0 g in ) improve reaction efficiency.
- Solvent choice : Polar aprotic solvents like DMF stabilize intermediates, while PEG-400 enhances solubility of reactants .
- Purification : Flash column chromatography with gradients (e.g., 70:30 ethyl acetate:hexane) and aqueous workups are critical for isolating pure products (25–50% yields reported) .
- Regioselectivity : Radical trifluoromethylation (as in ) may be required for introducing the CF₃ group at position 2, as electrophilic methods are ineffective for indoles .
Basic: How is the structure of this compound characterized, and what analytical techniques are critical?
Answer:
Structural confirmation relies on a combination of spectroscopic methods:
- NMR : ¹H and ¹³C NMR (e.g., 7.23 ppm for aromatic protons in CDCl₃) and ¹⁹F NMR (e.g., -114.65 ppm for fluorine environments) are essential for assigning substituent positions and verifying regiochemistry .
- Mass spectrometry : High-resolution FAB-HRMS (e.g., m/z 385.0461 [M+H]⁺) confirms molecular weight and isotopic patterns .
- Chromatography : TLC (Rf = 0.30 in 70:30 ethyl acetate:hexane) and HPLC ensure purity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity : Brominated indoles may exhibit acute oral toxicity (e.g., LD₅₀ = 350 mg/kg in rats; ). Use PPE (N95 masks, gloves) and avoid inhalation or skin contact .
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Storage : Store at -20°C in airtight containers to prevent degradation .
Advanced: How do electronic effects of substituents (Br, F, CF₃) influence reactivity in further functionalization?
Answer:
- Electron-withdrawing effects : The CF₃ group deactivates the indole ring, directing electrophilic substitutions to positions 5 or 6. Bromine and fluorine further modulate reactivity via inductive effects .
- Radical stability : Bromine at position 3 may stabilize intermediates in radical trifluoromethylation, as described in for analogous indoles .
- Cross-coupling limitations : Steric hindrance from CF₃ and Br may impede Suzuki-Miyaura couplings, necessitating optimized Pd catalysts or protective groups .
Advanced: What are the challenges in achieving regioselectivity during trifluoromethylation of indole derivatives?
Answer:
- Electrophilic limitations : Togni or Umemoto reagents fail to trifluoromethylate indoles directly due to poor electrophilicity at the indole nitrogen ( ) .
- Radical pathways : Position 2 or 3 selectivity is achievable using CF₃ radicals generated from Langlois’ reagent (NaSO₂CF₃) under oxidative conditions, but competing side reactions require careful control .
- Substituent effects : Pre-existing groups (e.g., Br at position 3) can block undesired sites, as seen in ’s synthesis of 5-bromo-3-substituted indoles .
Advanced: How does the presence of bromo and fluoro groups affect the compound’s potential bioactivity based on SAR studies?
Answer:
- Bioactivity modulation : highlights that substituents at positions 5 (Br) and 6 (F) on indole cores can enhance binding to targets like HCV NS5B polymerase. However, bulky groups (e.g., CF₃) may reduce cellular permeability despite improving enzyme inhibition .
- Metabolic stability : Fluorine at position 5 increases metabolic stability by blocking cytochrome P450 oxidation, while bromine enhances halogen bonding with protein targets .
- Toxicity trade-offs : Bromine’s lipophilicity may improve membrane penetration but could increase off-target effects, requiring balance in lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
